6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline

Description

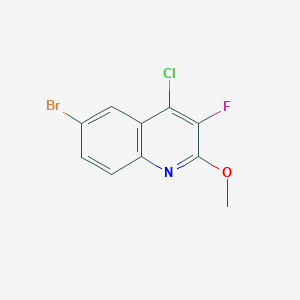

6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is a halogen-substituted quinoline derivative with a methoxy group at position 2. Its structure features bromine (position 6), chlorine (position 4), fluorine (position 3), and methoxy (position 2) substituents, making it a highly functionalized scaffold. Such compounds are of interest in medicinal chemistry and materials science due to their electronic and steric properties, which influence reactivity and biological activity .

Properties

Molecular Formula |

C10H6BrClFNO |

|---|---|

Molecular Weight |

290.51 g/mol |

IUPAC Name |

6-bromo-4-chloro-3-fluoro-2-methoxyquinoline |

InChI |

InChI=1S/C10H6BrClFNO/c1-15-10-9(13)8(12)6-4-5(11)2-3-7(6)14-10/h2-4H,1H3 |

InChI Key |

CEZIQYVCJBBQRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)Br)C(=C1F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives, followed by methoxylation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the selective introduction of bromine, chlorine, and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form quinoline N-oxides, while reduction reactions can target the halogen atoms.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dehalogenated derivatives .

Scientific Research Applications

6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.

Material Science: This compound is explored for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways essential for disease progression. The molecular targets often include kinases, proteases, and other critical proteins involved in cellular signaling .

Comparison with Similar Compounds

Substituent Effects :

- Halogen Position: Moving bromine from position 6 (target compound) to 3 (3-bromo-4-chloro-6-fluoroquinoline) alters steric hindrance and electronic density, affecting reactivity in cross-coupling reactions .

- Methoxy vs. Methyl: The methoxy group (target compound) enhances solubility and hydrogen-bonding capacity compared to methyl (6-bromo-4-chloro-2-methylquinoline) .

- Nitro vs. Fluoro: The nitro group in 6-bromo-4-chloro-3-nitroquinoline increases electrophilicity, making it more reactive toward nucleophilic substitution than the fluoro-substituted target compound .

Physical and Spectroscopic Properties

- Melting Points: Methoxyquinoline derivatives (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) exhibit melting points around 223–225°C, suggesting that the target compound may similarly have a high melting point due to crystallinity from halogen and methoxy groups .

- Solubility: Bromo-chloro-nitroquinoline () is sparingly soluble in chloroform and methanol, whereas methoxy-containing analogs (e.g., 6-bromo-3-fluoro-2-methoxyphenylboronic acid) show improved solubility in polar solvents .

- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) data for methoxyquinolines () typically show characteristic peaks for C-O (methoxy, ~1250 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) .

Biological Activity

6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections and cancer. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrClFNO, with a molecular weight of approximately 292.53 g/mol. The unique arrangement of bromine, chlorine, and fluorine atoms along with a methoxy group on the quinoline ring contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings suggest that the compound is particularly effective against gram-positive bacteria, with lower MIC values indicating higher potency.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. Preliminary investigations have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Table 2: Anticancer Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The compound appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and disrupting metabolic processes.

- Reactive Oxygen Species (ROS) Generation : The presence of the fluorine atom may facilitate redox reactions, leading to increased ROS production, which can induce cellular damage in pathogens and cancer cells.

- Signal Modulation : By binding to various receptors, the compound can alter signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

- A study demonstrated that derivatives with halogen substitutions exhibited enhanced antifungal activity against Aspergillus species, suggesting that similar modifications could improve the efficacy of this compound .

- Another research project highlighted the anticancer potential of quinoline-based compounds, noting that structural modifications significantly impacted their cytotoxicity against different cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.